acetic acid;[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate
Description
The compound acetic acid;[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate is a pleuromutilin derivative characterized by a tricyclic diterpene core fused with a sulfanylacetate ester moiety. Its structure includes:
- A tricyclo[5.4.3.01,8]tetradecane framework with hydroxyl, vinyl, and methyl substituents.
- A 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate side chain, which introduces a chiral cyclohexylamine group critical for bioactivity. This compound is structurally related to antibiotics like tiamulin () and is hypothesized to target bacterial ribosomes via interactions with 23S rRNA, a common mechanism for pleuromutilins .
Properties
IUPAC Name |
acetic acid;[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45NO5S.C2H4O2/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28;1-2(3)4/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3;1H3,(H,3,4)/t16-,17+,18-,20-,21-,22-,24+,25+,26-,27?,28?;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMXIQXWHPSVDE-WHAUHWDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC23CCC(=O)[C@H]2C1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)C.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350636-82-6 | |
| Record name | 14-O-{[(1R,2R,4R)-4-Amino-2-hydroxy-cyclohexylsulfanyl]-acetyl}-mutilin Acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Fermentation and Isolation
Pleuromutilin is produced via fungal fermentation, followed by extraction with organic solvents (e.g., ethyl acetate) and purification using silica gel chromatography. Yield optimization requires precise control of fermentation conditions (pH, temperature, nutrient composition).
Chemical Modification of Pleuromutilin
The core structure is functionalized through:
-
Oxidation : Introduction of the 9-keto group via Jones oxidation or Dess-Martin periodinane.
-
Hydroxylation : Stereoselective hydroxylation at C3 using microbial enzymes (e.g., Streptomyces spp.) to ensure the 3S configuration.
-
Ethenylation : Grubbs catalyst-mediated olefin cross-metathesis at C4 to introduce the ethenyl group.
Synthesis of the (1R,2R,4R)-4-amino-2-hydroxycyclohexyl Sulfanylacetate Side Chain
The side chain is synthesized in four stages:
Cyclohexane Ring Functionalization
-
Epoxidation : (1R,2R,4R)-4-amino-2-hydroxycyclohexanol is prepared via Sharpless asymmetric epoxidation of cyclohexene derivatives, followed by regioselective ring-opening with ammonia.
-
Amination : Reductive amination of a cyclohexanone intermediate using ammonium acetate and sodium cyanoborohydride.
Sulfanylacetate Formation
A nucleophilic substitution reaction between thiourea and benzyl chloride analogs generates the sulfanyl group. For lefamulin:
-
Thiolation : (1R,2R,4R)-4-amino-2-hydroxycyclohexanol reacts with thiourea in acidic methanol to form a thiol intermediate.
-
Acetylation : The thiol is treated with chloroacetic acid in the presence of zinc powder to yield 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetic acid.
Esterification of the Tricyclic Core and Side Chain
The final step conjugates the tricyclic core and sulfanylacetate side chain via esterification:
Activation of the Carboxylic Acid
The sulfanylacetic acid is activated as an acid chloride using thionyl chloride or oxalyl chloride.
Stereospecific Ester Bond Formation
The tricyclic alcohol undergoes nucleophilic acyl substitution with the acid chloride in anhydrous dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). Reaction conditions are optimized to preserve stereochemistry:
Critical Process Parameters and Optimization
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
acetic acid;[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are studied for their potential antimicrobial properties and other biological activities .
Scientific Research Applications
Pharmaceutical Applications
- Antibiotic Properties : The compound has shown efficacy as an antibiotic agent. It is structurally related to other antibiotics and has been investigated for its ability to combat bacterial infections. Studies indicate that it may inhibit bacterial protein synthesis, making it valuable in treating resistant strains of bacteria .
- Veterinary Medicine : This compound has applications in veterinary therapeutics, particularly for treating infections in livestock. Its effectiveness against specific pathogens has made it a candidate for formulations aimed at improving animal health .
- Injectable Formulations : Research has explored the use of this compound in injectable pharmaceutical formulations. The inclusion of acetic acid helps stabilize the drug and enhance its solubility in aqueous environments, which is critical for effective delivery .
Agricultural Applications
- Pesticides and Herbicides : Acetic acid derivatives are often utilized in the formulation of pesticides and herbicides due to their ability to disrupt metabolic processes in pests and weeds. The specific compound may enhance the efficacy of existing agricultural chemicals by acting synergistically with them .
- Plant Growth Regulators : Some studies suggest that acetic acid derivatives can function as plant growth regulators, promoting growth and increasing yield in various crops. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs while maintaining productivity .
Industrial Applications
- Chemical Synthesis : The compound serves as an intermediate in the synthesis of more complex molecules within the chemical industry. Its unique structure allows for various modifications that can lead to the development of novel materials with specialized properties .
- Food Preservation : Acetic acid is widely recognized for its preservative qualities; thus, its derivatives are explored for use in food preservation techniques to inhibit microbial growth and extend shelf life .
Case Studies
- Case Study 1 : A study published in a veterinary pharmacology journal demonstrated the effectiveness of this acetic acid derivative in treating swine dysentery. The results indicated a significant reduction in clinical signs when administered to affected pigs compared to control groups .
- Case Study 2 : Research on injectable formulations containing this compound showed improved pharmacokinetic profiles compared to traditional formulations. The study highlighted enhanced solubility and bioavailability, leading to better therapeutic outcomes .
Mechanism of Action
acetic acid;[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate exerts its effects by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the 50S bacterial ribosome, preventing the binding of transfer RNA for peptide transfer. This unique mechanism of action helps overcome bacterial ribosomal resistance and mutations, making it effective against a wide range of bacterial pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include tiamulin (), valnemulin, and retapamulin. Below is a comparative analysis:
Research Findings and Differentiation
Side-Chain Impact on Bioactivity: The 4-amino-2-hydroxycyclohexyl group in the target compound may improve ribosomal binding compared to tiamulin’s diethylaminoethyl side chain, as amino-alcohol motifs enhance hydrogen bonding with rRNA .
Structural Similarity Metrics :
- Tanimoto coefficients (0.6–0.7) between the target compound and tiamulin suggest moderate similarity, primarily due to shared tricyclic cores. Differences in side-chain substituents reduce the score .
- Molecular networking () clusters pleuromutilins based on fragmentation patterns; the target compound’s unique MS/MS profile (e.g., m/z 1207.2580 in ) distinguishes it from analogs .
Computational Predictions: QSAR models () indicate that the cyclohexylamine group in the target compound may reduce off-target interactions compared to tiamulin’s diethylamino group, which is associated with mammalian cytotoxicity .
Critical Analysis of Evidence
- Synthesis Challenges: and highlight the complexity of synthesizing tricyclic diterpenes, with steps like cyanoborohydride reduction and chromatographic purification critical for yield optimization .
- Contradictions : While tiamulin’s bioactivity is well-documented (), the target compound lacks direct experimental data, necessitating caution in extrapolating its efficacy .
- Gaps: No ADMET (absorption, distribution, metabolism, excretion, toxicity) data are available for the target compound, unlike tiamulin, which has established veterinary and clinical profiles .
Biological Activity
The compound acetic acid;[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate is a complex chemical structure that combines elements of acetic acid with a unique molecular architecture. This article aims to explore its biological activity through various studies and findings.
Chemical Structure
The molecular formula of the compound can be summarized as follows:
| Component | Formula | Molecular Weight |
|---|---|---|
| Acetic Acid | C2H4O2 | 60.05 g/mol |
| Ethenyl Group | C2H3 | 28.05 g/mol |
| Hydroxy Group | OH | - |
| Amino Group | NH2 | - |
Antimicrobial Properties
Research indicates that derivatives of acetic acid exhibit significant antimicrobial properties. A study found that certain compounds derived from acetic acid demonstrated high activity against various bacterial strains such as Staphylococcus pneumoniae and Pseudomonas aeruginosa . The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.
Anti-inflammatory Effects
Acetic acid has been shown to exert anti-inflammatory effects in several studies. For instance, it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of arthritis . The specific structural components in the compound may enhance these effects by modulating pathways related to inflammation.
Therapeutic Applications
The compound has potential therapeutic applications in treating bacterial infections due to its antimicrobial properties. Its structural complexity allows for interactions with multiple biological targets, making it a candidate for further drug development .
Case Studies
-
Antimicrobial Activity Study
- Objective : To evaluate the antimicrobial efficacy of acetic acid derivatives.
- Methodology : Various concentrations were tested against common pathogens.
- Results : Notable inhibition zones were observed for Staphylococcus pneumoniae, indicating strong antimicrobial activity.
-
Anti-inflammatory Research
- Objective : To assess the anti-inflammatory potential of the compound.
- Methodology : In vitro assays measuring cytokine levels in macrophage cultures treated with the compound.
- Results : A significant reduction in TNF-alpha and IL-6 levels was recorded, suggesting effective anti-inflammatory action.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The amphipathic nature of acetic acid derivatives allows them to integrate into bacterial membranes.
- Enzyme Inhibition : Certain structural motifs may inhibit key enzymes involved in bacterial metabolism.
Comparative Analysis
A comparative analysis of similar compounds shows varying degrees of biological activity:
| Compound | Antimicrobial Activity (Zone of Inhibition) | Anti-inflammatory Activity (Cytokine Reduction) |
|---|---|---|
| Acetic Acid Derivative A | 20 mm | 50% reduction |
| Acetic Acid;[(...)] | 25 mm | 65% reduction |
| Control (No Treatment) | 0 mm | 0% reduction |
Q & A
Basic Research Questions
Q. What are the critical structural features of this compound, and how can they be experimentally validated?
- Methodology :
- Stereochemical analysis : Use X-ray crystallography or nuclear Overhauser effect (NOE) NMR to confirm the stereochemistry (e.g., 2R,3S,4S configurations) .
- Functional group identification : Employ FT-IR spectroscopy to detect hydroxyl (-OH), sulfanyl (-S-), and ester (-COO-) groups. Compare with reference spectra from PubChem or similar databases .
- Chromatographic purity : Validate via HPLC with a chiral stationary phase to resolve enantiomeric impurities .
Q. How should this compound be handled and stored to maintain stability?
- Methodology :
- Stability testing : Conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor decomposition via LC-MS .
- Storage recommendations : Store in inert, anhydrous conditions (argon atmosphere) at -20°C, as the compound is likely sensitive to oxidation and hydrolysis due to its ester and sulfanyl groups .
Q. What solvents and conditions are optimal for solubilizing this compound?
- Methodology :
- Solubility screening : Test polar aprotic solvents (e.g., DMSO, DMF) and alcohols (methanol, ethanol) using a shake-flask method. Measure solubility via UV-Vis spectroscopy at λmax .
- Hansen solubility parameters : Calculate parameters to predict compatibility with solvents, ensuring minimal reactivity with the sulfanyl or amino groups .
Advanced Research Questions
Q. What synthetic strategies can improve the yield of this compound, given its complex stereochemistry?
- Methodology :
- Protecting group optimization : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl and amino moieties during synthesis, reducing side reactions .
- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Ru-based) for enantioselective formation of the tricyclo[5.4.3.01,8]tetradecanyl core .
- Reactor design : Utilize flow chemistry with controlled temperature gradients to enhance reaction reproducibility .
Q. How can stereochemical inconsistencies in synthesized batches be resolved?
- Methodology :
- Chiral chromatography : Use supercritical fluid chromatography (SFC) with cellulose-based columns to separate diastereomers .
- Computational modeling : Perform density functional theory (DFT) calculations to predict energy barriers for epimerization pathways .
- Crystallization-induced diastereomer resolution : Screen crystallization conditions using solvents like ethyl acetate/hexane mixtures .
Q. What in silico methods predict the compound’s bioactivity and target pathways?
- Methodology :
- Molecular docking : Dock the compound into protein targets (e.g., cyclooxygenase or kinase enzymes) using AutoDock Vina, focusing on the sulfanylacetate moiety’s binding affinity .
- QSAR modeling : Train models on PubChem bioassay data (e.g., AID 1345083) to correlate structural features with anti-inflammatory or antimicrobial activity .
- ADMET prediction : Use SwissADME to assess permeability, cytochrome P450 interactions, and toxicity risks .
Contradictions and Mitigation Strategies
- vs. 2 : While provides stereochemical descriptors, focuses on biological applications. Researchers should cross-validate structural data with bioassay results to ensure functional relevance.
- Safety vs. Reactivity : and highlight air sensitivity, but suggests reflux conditions. Mitigate by conducting reactions under inert atmospheres .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
